![molecular formula C27H27N3O2S B2927285 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline CAS No. 866843-30-3](/img/structure/B2927285.png)
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Reactions and Chemical Properties
Research by Hamby and Bauer (1987) explored nucleophilic reactions involving similar compounds, providing insights into their chemical behavior and potential applications in creating various derivatives with unique properties. This study serves as a foundational piece for understanding the reactivity and utility of such compounds in chemical synthesis and potential drug development (Hamby & Bauer, 1987)[https://consensus.app/papers/comparison-reactions-3benzenesulfonyloxyalloxazine-hamby/3a3a63be1abc5ad5afc080dd96ca7e70/?utm_source=chatgpt].
Antimicrobial and Biological Activity
Marganakop et al. (2022) synthesized novel derivatives containing piperazine and assessed their antimicrobial activity. Their findings contribute to the development of new antimicrobial agents, showcasing the compound's potential in addressing resistant microbial strains (Marganakop et al., 2022)[https://consensus.app/papers/scxrd-docking-based-analyses-towards-novel-marganakop/1417910039d25ca4bb55036b15de8ab6/?utm_source=chatgpt].
Fluorescent Probes for DNA Detection
Perin et al. (2011) developed novel benzimidazo[1,2-a]quinolines, demonstrating their potential as DNA-specific fluorescent probes. This application is significant for bioanalytical techniques, offering a new tool for DNA detection and research (Perin et al., 2011)[https://consensus.app/papers/novel-aminated-benzimidazo12aquinolines-fluorescent-perin/27b45a2d44ff5ae9861b1daaa8579002/?utm_source=chatgpt].
Hypoxic-Cytotoxic Agents for Cancer Therapy
Ortega et al. (2000) synthesized new derivatives as hypoxic-cytotoxic agents, highlighting the compound's potential in cancer therapy. This research points towards the development of targeted treatments against cancer cells in hypoxic conditions (Ortega et al., 2000)[https://consensus.app/papers/quinoxalinecarbonitrile-14dinoxide-derivatives-agents-ortega/68d858d4707f5592be4de3fed95defe2/?utm_source=chatgpt].
Structural and Molecular Docking Studies
Desai et al. (2019) conducted structural and molecular docking studies on novel derivatives, elucidating their potential interactions with biological targets. These findings are crucial for drug design and discovery, providing insights into how such compounds can be optimized for specific therapeutic applications (Desai et al., 2019)[https://consensus.app/papers/synthesis-crystal-structure-docking-studies-novel-desai/400821f4dc4e5a29bc35b65ede26239f/?utm_source=chatgpt].
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-9-8-14-25(21(20)2)29-15-17-30(18-16-29)27-23-12-6-7-13-24(23)28-19-26(27)33(31,32)22-10-4-3-5-11-22/h3-14,19H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQFMGQBQQLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
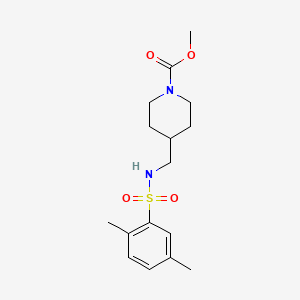
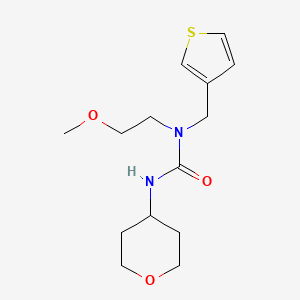

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2927207.png)
![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2927209.png)
![6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2927214.png)
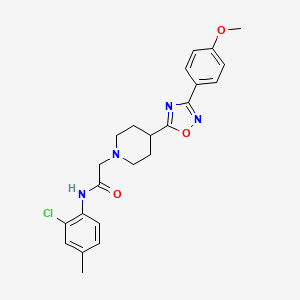
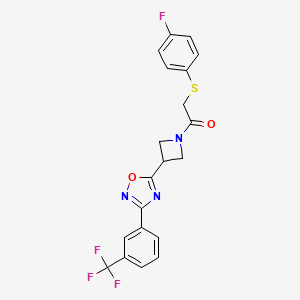

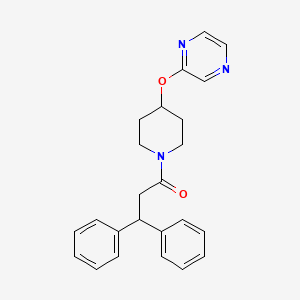
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2927221.png)
![(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2927222.png)
![8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate](/img/structure/B2927223.png)
